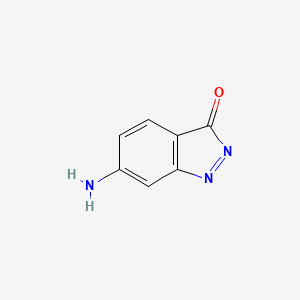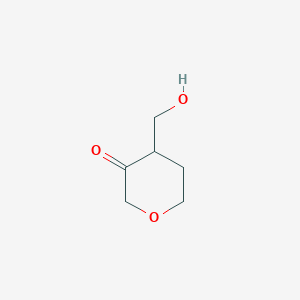
4-(Hydroxymethyl)oxan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)oxan-3-one is a chemical compound with a molecular formula of C6H10O3 It is a derivative of oxane, featuring a hydroxymethyl group and a ketone functional group
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing this compound involves the intramolecular cyclization of suitable precursors.
Epoxide Ring Opening/Ring Closing: Another approach involves the opening of an epoxide ring followed by ring-closing reactions to form the oxane ring structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid.
Reduction: The ketone group in this compound can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Formation of 4-(Carboxymethyl)oxan-3-one.
Reduction: Formation of 4-(Hydroxymethyl)oxan-3-ol.
Substitution: Formation of various substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)oxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)oxan-3-one depends on its specific application. In general, its effects are mediated through interactions with various molecular targets, such as enzymes or receptors. The hydroxymethyl and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Mangiferin: A bioactive component derived from the mango tree, with a similar oxane ring structure.
Quercetin 3-D-galactoside:
Uniqueness: 4-(Hydroxymethyl)oxan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural simplicity compared to more complex natural products like mangiferin and quercetin 3-D-galactoside makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
121197-11-3 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
4-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O3/c7-3-5-1-2-9-4-6(5)8/h5,7H,1-4H2 |
InChI-Schlüssel |
USSLNOYNTTZEHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(=O)C1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)
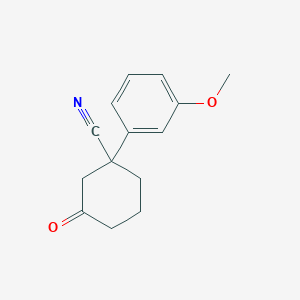

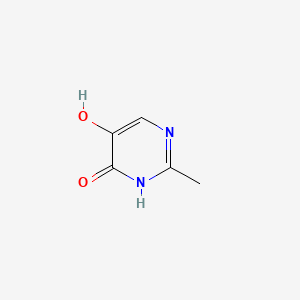
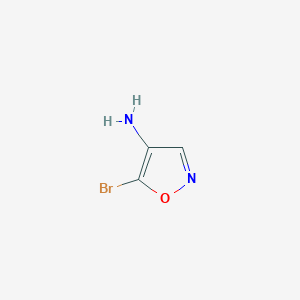
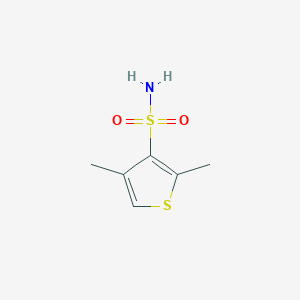
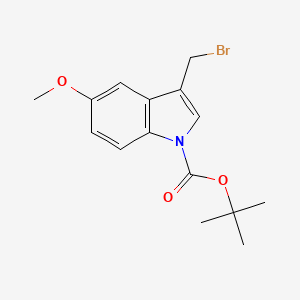
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
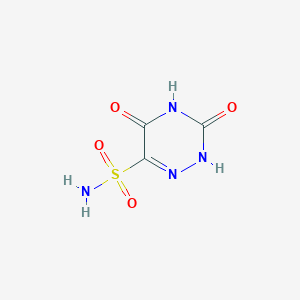
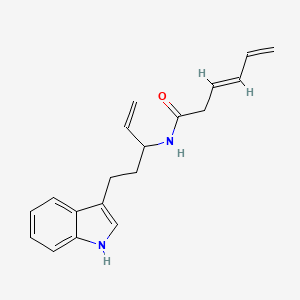
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
